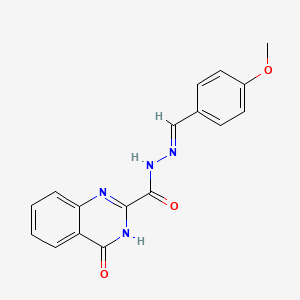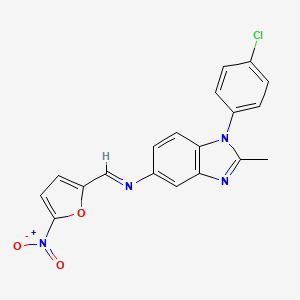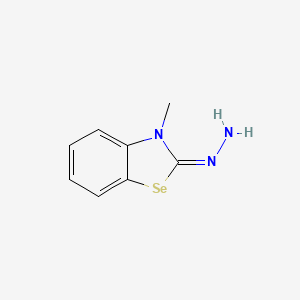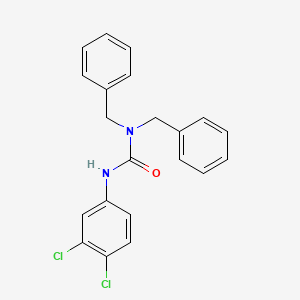
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C21H18Cl2N2O and a molecular weight of 385.296 g/mol It is known for its unique structure, which includes two benzyl groups and a dichlorophenyl group attached to a urea moiety
準備方法
The synthesis of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of benzylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
科学的研究の応用
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
作用機序
The mechanism of action of 1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of its use .
類似化合物との比較
1,1-Dibenzyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1,1-Dibenzyl-3-(3,4-dichlorophenyl)thiourea:
特性
CAS番号 |
86764-67-2 |
|---|---|
分子式 |
C21H18Cl2N2O |
分子量 |
385.3 g/mol |
IUPAC名 |
1,1-dibenzyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C21H18Cl2N2O/c22-19-12-11-18(13-20(19)23)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26) |
InChIキー |
FBNMSCNGGVUDNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



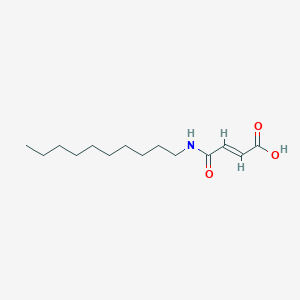
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)

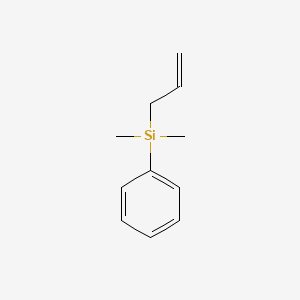
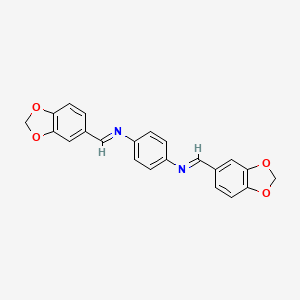
![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)
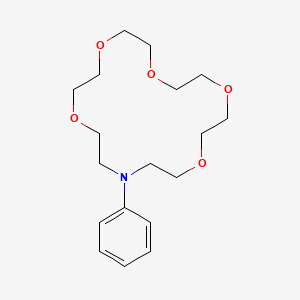
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
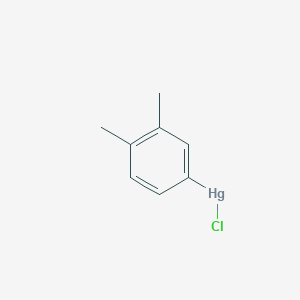
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
